![molecular formula C18H18N2O3S B2372322 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione CAS No. 1164505-00-3](/img/structure/B2372322.png)
5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione is a notable molecule in the field of medicinal chemistry and organic synthesis. Known for its unique chemical structure and diverse range of potential applications, this compound combines a thiazolidine core with phenoxyphenyl and dimethylaminomethylidene substituents. Its structural complexity provides the foundation for a wide array of chemical reactions and interactions, making it a subject of interest for researchers across multiple scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione generally involves multistep synthesis, starting with readily available precursors. A common route includes the condensation of 4-phenoxybenzaldehyde with thiazolidine-1,4-dione under acidic or basic conditions to form an intermediate. Subsequent reactions involve the introduction of the dimethylaminomethylidene moiety, typically through Mannich-type reactions using dimethylamine and formaldehyde derivatives. Optimal reaction conditions often include temperature control, solvent choice (e.g., ethanol or acetonitrile), and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may employ flow chemistry techniques to scale up the synthetic process efficiently. These methods leverage continuous flow reactors to improve reaction efficiency, safety, and product consistency. Key parameters include the precise control of reactant concentrations, temperature, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group may be susceptible to oxidation under specific conditions, forming phenol derivatives.
Reduction: The double bond in the dimethylaminomethylidene moiety can be reduced using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, allowing for functional group modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products from these reactions include phenol derivatives, reduced amine compounds, and substituted thiazolidine derivatives, each offering different functional properties for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique structure provides multiple reactive sites, making it valuable for designing new synthetic pathways.
Biology: In biological research, its potential as a pharmacophore is explored for developing new drugs. Its structural framework can interact with various biological targets, offering possibilities for therapeutic applications.
Medicine: Medical research investigates its potential in drug development, particularly for its antibacterial, antifungal, and anticancer properties. The combination of the thiazolidine ring and phenoxyphenyl groups contributes to its bioactivity.
Industry: In industrial applications, it may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its thiazolidine ring can mimic natural substrates, inhibiting enzyme activity. The phenoxyphenyl group can enhance binding affinity to specific receptors, modulating cellular pathways. These interactions can disrupt essential biological processes in pathogens or cancer cells, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidine derivatives and phenoxyphenyl-containing molecules. While these compounds share structural elements, 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione stands out due to its specific combination of functional groups, providing a unique balance of reactivity and stability. Other compounds may lack the same level of bioactivity or synthetic versatility, highlighting the uniqueness of this particular molecule.
Eigenschaften
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19(2)12-17-18(21)20(13-24(17)22)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVJZYOCRCULL-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate](/img/structure/B2372242.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)
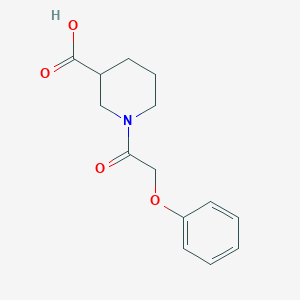
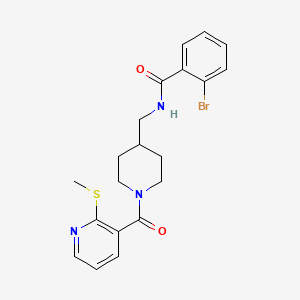
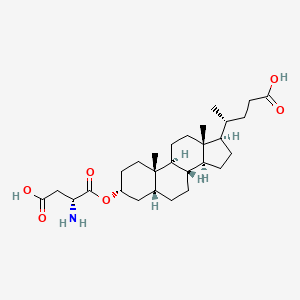
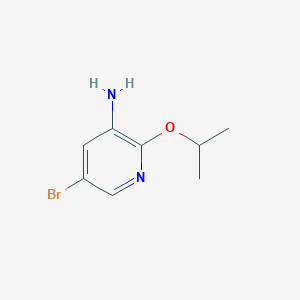
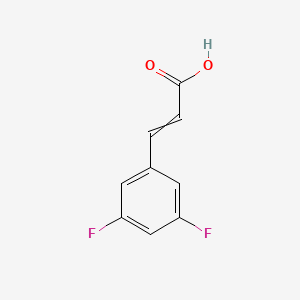
![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
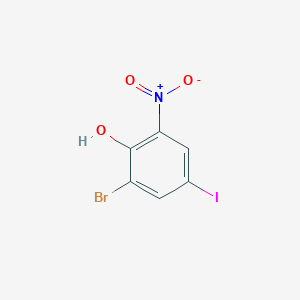
![4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one](/img/structure/B2372258.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
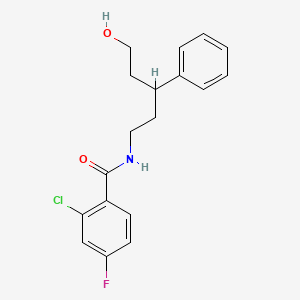
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
